molecular formula C7H14ClNO B6223146 (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride CAS No. 2763741-25-7

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

Cat. No. B6223146
CAS RN: 2763741-25-7
M. Wt: 163.6
InChI Key:
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Description

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride, also known as 2R-2-Pyrrolidin-1-yl-propan-1-ol hydrochloride, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 169.6 g/mol. The compound is an important research tool that is used to study various biological processes, as well as its potential applications in medicine and the pharmaceutical industry.

Mechanism of Action

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride has been found to have a variety of effects on biological systems. It has been shown to act as an agonist of the dopamine D2 receptor, as well as other G-protein coupled receptors. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, it has been found to increase the activity of the enzyme adenylyl cyclase, which is involved in the synthesis of the second messenger cAMP.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an anticonvulsant effect in animal models, as well as to have an antidepressant-like effect in humans. In addition, it has been found to have anti-inflammatory and analgesic effects, as well as to be neuroprotective. Finally, it has been found to have a variety of effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is stable in aqueous solutions. In addition, it is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, which can limit the amount of time that can be spent on experiments. In addition, it has been found to have a variety of effects on different biological systems, which can make it difficult to study the specific effects of the compound in a controlled environment.

Future Directions

There are a variety of potential future directions for research involving (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride. One potential direction is to further explore its effects on different biological systems, as well as to study its potential therapeutic applications. Additionally, further research could be conducted to explore the effects of the compound on various diseases, such as cancer and neurological disorders. Finally, further research could be conducted to explore the potential of using the compound in drug delivery systems.

Synthesis Methods

The synthesis of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves a series of chemical reactions. The first step is the reaction of 2-pyrrolidin-1-yl-propan-1-ol with hydrochloric acid to form the corresponding hydrochloride salt. This reaction is followed by the addition of a base, such as sodium hydroxide, to the reaction mixture. The resulting solution is then heated to a temperature of 80°C for several hours to complete the reaction. The final product is a crystalline solid that can be isolated and purified by recrystallization.

Scientific Research Applications

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used to study various biological processes, such as enzyme activity, receptor binding, and cell signaling. In addition, it has been used to study the structure and function of proteins, as well as the mechanisms of drug action. Furthermore, the compound has been used in the development of new drugs and drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dihydro-1H-pyrrole", "propionaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol", "a. To a solution of propionaldehyde (1.0 equiv) in methanol, add 2,5-dihydro-1H-pyrrole (1.2 equiv) and sodium borohydride (1.5 equiv) at room temperature.", "b. Stir the reaction mixture for 24 hours at room temperature.", "c. Quench the reaction with water and extract the product with diethyl ether.", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol as a colorless oil.", "Step 2: Preparation of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride", "a. Dissolve (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol (1.0 equiv) in methanol.", "b. Add hydrochloric acid (1.1 equiv) dropwise to the reaction mixture at 0°C.", "c. Stir the reaction mixture for 2 hours at 0°C.", "d. Quench the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate the product under reduced pressure to obtain (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride as a white solid." ] }

CAS RN

2763741-25-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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